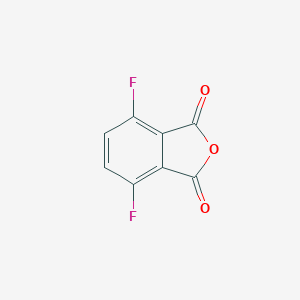

3,6-Difluorophthalic anhydride

Übersicht

Beschreibung

3,6-Difluorophthalic anhydride (CAS 652-40-4) is a fluorinated aromatic anhydride with the molecular formula C₈H₂F₂O₃ and a molecular weight of 184.10 g/mol. Its melting point ranges from 218–221°C, and it is synthesized via Friedel-Crafts acylation of p-xylene using aluminum chloride as a catalyst . This compound serves as a critical intermediate in organic synthesis, particularly for preparing symmetrically substituted anthracene-9,10-diones (e.g., 5,8-dimethylanthracene-9,10-diones) through nucleophilic aromatic substitution (SNAr) reactions . Its fluorine substituents at the 3- and 6-positions activate the aromatic ring for efficient amine displacement reactions, making it valuable in pharmaceutical and materials chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 3,6-Difluorophthalic anhydride involves the reaction of 3,6-difluorobenzoquinone with anhydrous acid. This reaction can be carried out at room temperature or under heating . The reaction conditions typically involve the use of a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Difluorophthalic anhydride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The anhydride can be hydrolyzed to form the corresponding diacid.

Friedel-Crafts Reactions: It can participate in Friedel-Crafts acylation reactions to form benzoyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Hydrolysis: Typically carried out using water or aqueous bases.

Friedel-Crafts Reactions: Catalyzed by Lewis acids such as aluminum chloride (AlCl3).

Major Products Formed

Substitution Reactions: Substituted phthalic anhydrides.

Hydrolysis: 3,6-Difluorophthalic acid.

Friedel-Crafts Reactions: Benzoyl derivatives such as 2-(2,5-dimethylbenzoyl)-3,6-difluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

3,6-Difluorophthalic anhydride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various organic compounds, including dyes and pigments.

Biology: Investigated for its potential antimicrobial and antitumor activities.

Medicine: Used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.

Wirkmechanismus

The mechanism of action of 3,6-Difluorophthalic anhydride involves its reactivity as an anhydride and the presence of fluorine atoms. The anhydride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The fluorine atoms enhance the compound’s chemical stability and reactivity, making it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares key parameters of 3,6-difluorophthalic anhydride with structurally related phthalic anhydride derivatives:

Key Observations :

- Substituent Position : 3,6-Difluoro and 4,5-difluoro isomers exhibit distinct electronic effects. The meta-fluorine substituents in this compound enhance SNAr reactivity compared to the ortho-fluorine arrangement in 4,5-difluorophthalic anhydride .

- Halogen Effects : Fluorine’s strong electron-withdrawing nature increases electrophilicity compared to chlorine in tetrachlorophthalic anhydride, enabling faster substitution reactions .

- Hydrogenation: Tetrahydro derivatives (e.g., 3-methyl-1,2,3,6-tetrahydrophthalic anhydride) exhibit reduced aromaticity, lowering thermal stability but improving solubility in non-polar solvents .

Research Findings

- Positional Isomerism : The meta-fluorine arrangement in this compound provides superior electronic activation for SNAr reactions compared to ortho-substituted isomers .

- Scalability : The KF/NaF-mediated synthesis of this compound from dichloro precursors achieves high yields (>75%), enabling industrial-scale production .

- Thermal Stability : Fluorinated derivatives exhibit higher thermal stability (MP >200°C) compared to hydrogenated analogs like Nadic anhydride (MP 164°C) .

Biologische Aktivität

3,6-Difluorophthalic anhydride (DFPA), with the chemical formula C8H2F2O3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

DFPA is characterized by its two fluorine substituents on the phthalic anhydride structure. This unique configuration enhances its reactivity and makes it a valuable building block in organic synthesis, particularly in pharmaceuticals and advanced materials. The compound is typically presented as a white to off-white solid and is known for its applications in synthesizing various organic compounds, including dyes and pigments.

Antimicrobial Activity

Research has indicated that DFPA exhibits potential antimicrobial properties. Its mechanism of action may involve the disruption of microbial cell membranes or interference with essential biochemical pathways within the target organisms. The presence of fluorine atoms likely enhances its lipophilicity, allowing better penetration into microbial cells.

Antitumor Activity

DFPA has also been investigated for its antitumor effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but its role as a precursor in the synthesis of bioactive compounds highlights its potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activities of DFPA:

- Antimicrobial Studies : In one study, DFPA was tested against various bacterial strains, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicated that DFPA could be effective against both Gram-positive and Gram-negative bacteria.

- Antitumor Efficacy : A study focusing on the synthesis of anthracene derivatives highlighted DFPA's role in producing compounds with enhanced antitumor activity. These derivatives were shown to induce apoptosis in cancer cell lines, suggesting that DFPA could serve as a critical intermediate in developing new anticancer agents .

- Toxicity Assessments : While investigating its biological activity, researchers also evaluated the toxicity profile of DFPA. Findings indicated that while it possesses antimicrobial and antitumor properties, caution is warranted due to potential cytotoxic effects at higher concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFPA, it is useful to compare it with other fluorinated phthalic anhydrides:

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C8H2F2O3 | Antimicrobial, Antitumor | Enhanced reactivity due to fluorine |

| 4-Fluorophthalic Anhydride | C8H5FO3 | Limited biological studies | Different fluorine positioning |

| Tetrafluorophthalic Anhydride | C8F4O3 | Potentially more toxic | Fully fluorinated structure |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,6-difluorophthalic anhydride, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis often involves fluorination of precursor phthalic anhydrides. For example, Friedel-Crafts acylation of p-xylene with this compound (under acidic conditions) yields anthracene-dione derivatives, demonstrating its utility as an electrophilic agent . Key parameters include temperature control (e.g., maintaining 80–100°C to avoid side reactions) and stoichiometric ratios of fluorinating agents. Post-synthesis purification via recrystallization (e.g., methanol-chloroform mixtures) ensures purity >97% .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR are essential. For instance, the absence of maleimide proton signals (~6.05 ppm) confirms no maleimide byproduct formation, a common pitfall in anhydride-amino acid reactions .

- HPLC : Reverse-phase or anion-exchange HPLC (e.g., Whatman SAX column with phosphate buffer, pH 6) distinguishes anhydrides from hydrolysis products .

- Melting Point : A sharp melting point (218–221°C) indicates high purity, validated via Kofler hot-stage instrumentation .

Q. What are the key reactivity trends of this compound with nucleophiles like amines or alcohols?

- Methodological Answer : The anhydride reacts preferentially at the carbonyl groups. For example, in aqueous conditions with amino acids (e.g., glycine), it forms hemi-maleate salts rather than maleimides due to competing hydrolysis and salt formation driven by the relative pKa values of maleic acid (pKa₁ = 1.83) and the amine . Solvent-free acetylation with alcohols (e.g., eugenol) using lipase catalysts (e.g., Lipozyme TL IM) demonstrates regioselective esterification under mild conditions .

Advanced Research Questions

Q. How do fluorination patterns (e.g., 3,6-difluoro vs. 4,5-difluoro isomers) influence electronic properties and reactivity in Diels-Alder reactions?

- Methodological Answer : Fluorine substituents alter electron density and steric effects. Computational studies (e.g., CCSD(T) level) show that this compound acts as a stronger dienophile than non-fluorinated analogs due to electron-withdrawing effects, favoring endo stereoselectivity in Diels-Alder reactions. However, thermodynamic stability of exo adducts may dominate due to retro-Diels-Alder pathways, requiring kinetic vs. thermodynamic control analysis .

Q. What strategies mitigate hydrolysis during this compound reactions in aqueous systems?

- Methodological Answer :

- Protection of Water-Sensitive Groups : Use aprotic solvents (e.g., DMF) or dehydrating agents (e.g., molecular sieves) to suppress hydrolysis .

- pH Control : Maintain acidic conditions (pH < 2) to protonate water and reduce nucleophilic attack on the anhydride .

- Microwave-Assisted Synthesis : Accelerate reaction rates to outcompete hydrolysis, as demonstrated in anhydride-amino acid condensations .

Q. How can this compound be applied in designing fluorinated polymers or coordination complexes?

- Methodological Answer :

- Polymer Synthesis : Copolymerization with diols/diamines (e.g., via melt polycondensation) yields fluorinated polyimides with enhanced thermal stability (>300°C) and dielectric properties. Structural studies (XRD) reveal fluorinated segments reduce chain mobility, improving mechanical strength .

- Coordination Chemistry : The anhydride chelates metal ions (e.g., Zn²⁺) via carbonyl oxygen atoms, forming complexes characterized by FTIR (C=O stretch shifts) and cyclic voltammetry (redox-active behavior) .

Q. What computational tools are recommended for predicting reaction pathways or optimizing this compound-based syntheses?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software to model transition states (e.g., Diels-Alder adduct formation) and quantify activation barriers .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., water vs. toluene) using GROMACS .

- QSPR Models : Predict physicochemical properties (e.g., solubility, melting point) via CC-DPS databases and neural network algorithms .

Q. Data Contradictions and Resolution

Discrepancies in reported reaction outcomes: Maleimide vs. hemi-maleate formation with amino acids.

- Analysis :

Ondruš et al. initially attributed products to maleimides based on H NMR (δ 6.04–6.08 ppm). However, later studies identified these as hemi-maleate salts via HPLC co-elution with authentic standards and elemental analysis revealing hydration (two water molecules per formula unit) . Resolution requires rigorous characterization:

- Control Experiments : Spiking reactions with maleic acid to confirm retention time matches.

- Crystallography : Single-crystal XRD to unambiguously assign salt vs. maleimide structures .

Eigenschaften

IUPAC Name |

4,7-difluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLRPSLTCCWJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)OC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333606 | |

| Record name | 3,6-Difluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-40-4 | |

| Record name | 3,6-Difluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Difluorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.